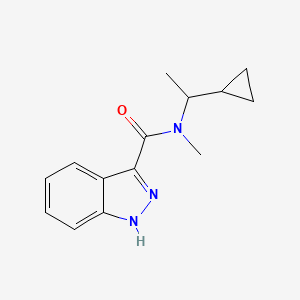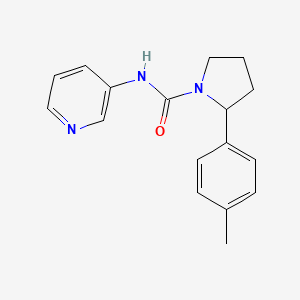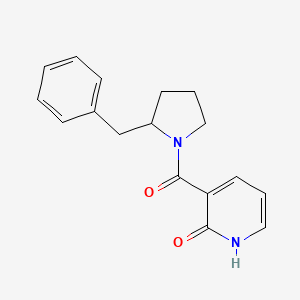
3-(2-benzylpyrrolidine-1-carbonyl)-1H-pyridin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-benzylpyrrolidine-1-carbonyl)-1H-pyridin-2-one, also known as BPY-2-1, is a chemical compound that has been widely studied for its potential applications in scientific research. BPY-2-1 is a pyridinone derivative that exhibits a unique chemical structure and properties, making it a promising candidate for various research applications.
作用機序
The mechanism of action of 3-(2-benzylpyrrolidine-1-carbonyl)-1H-pyridin-2-one is not yet fully understood. However, it has been suggested that its pharmacological activities are mediated through the inhibition of various enzymes and signaling pathways involved in inflammation, tumor growth, and oxidative stress.
Biochemical and Physiological Effects:
3-(2-benzylpyrrolidine-1-carbonyl)-1H-pyridin-2-one has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been demonstrated to inhibit the production of pro-inflammatory cytokines and chemokines, as well as to induce apoptosis in cancer cells. Moreover, 3-(2-benzylpyrrolidine-1-carbonyl)-1H-pyridin-2-one has been shown to protect against oxidative stress-induced damage and to improve cognitive function in animal models.
実験室実験の利点と制限
3-(2-benzylpyrrolidine-1-carbonyl)-1H-pyridin-2-one has several advantages for use in scientific research. It is relatively easy to synthesize and purify, and it exhibits potent pharmacological activities at low concentrations. However, there are also some limitations to its use. 3-(2-benzylpyrrolidine-1-carbonyl)-1H-pyridin-2-one is not yet approved for clinical use, and its safety and toxicity profiles are not well established. Moreover, further studies are needed to elucidate its mechanism of action and to determine its potential side effects.
将来の方向性
There are several future directions for the study of 3-(2-benzylpyrrolidine-1-carbonyl)-1H-pyridin-2-one. One potential area of research is the development of new therapeutic agents based on its chemical structure and pharmacological activities. Moreover, further studies are needed to elucidate its mechanism of action and to determine its potential applications in the treatment of various diseases. Additionally, the safety and toxicity profiles of 3-(2-benzylpyrrolidine-1-carbonyl)-1H-pyridin-2-one need to be further investigated to ensure its suitability for clinical use.
合成法
3-(2-benzylpyrrolidine-1-carbonyl)-1H-pyridin-2-one can be synthesized through a multi-step process involving the condensation of 2-acetylpyridine with benzylamine, followed by cyclization and subsequent acylation with ethyl chloroformate. The resulting product is purified through column chromatography and characterized through various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
3-(2-benzylpyrrolidine-1-carbonyl)-1H-pyridin-2-one has been extensively studied for its potential applications in scientific research. It has been shown to exhibit various pharmacological activities, including anti-inflammatory, antitumor, and antimicrobial properties. Moreover, 3-(2-benzylpyrrolidine-1-carbonyl)-1H-pyridin-2-one has been demonstrated to possess potent antioxidant activity, making it a promising candidate for the development of new therapeutic agents for various diseases.
特性
IUPAC Name |
3-(2-benzylpyrrolidine-1-carbonyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c20-16-15(9-4-10-18-16)17(21)19-11-5-8-14(19)12-13-6-2-1-3-7-13/h1-4,6-7,9-10,14H,5,8,11-12H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNSLPXDDFQHSAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=CNC2=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidine-1-carbonyl]-1H-quinolin-2-one](/img/structure/B7494419.png)
![2-methyl-1-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B7494430.png)

![[(3-Cyanophenyl)-[2-(4-methyl-1,3-thiazol-2-yl)ethylamino]methyl]phosphonic acid](/img/structure/B7494454.png)
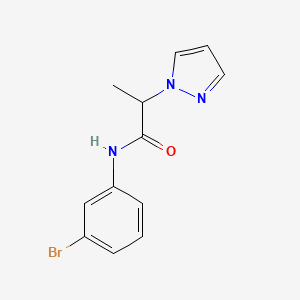
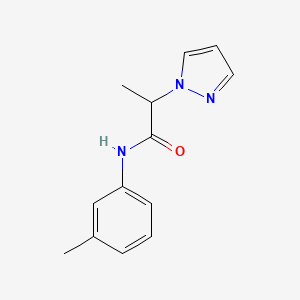
![1-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B7494467.png)
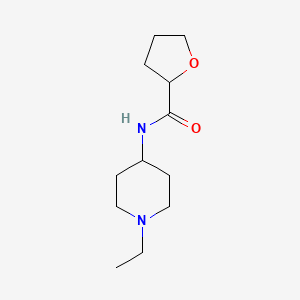
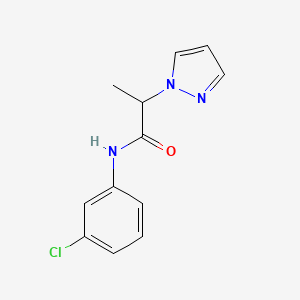
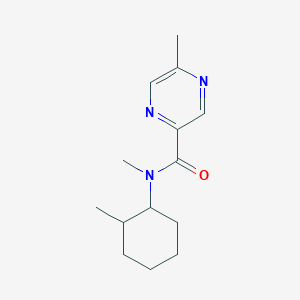
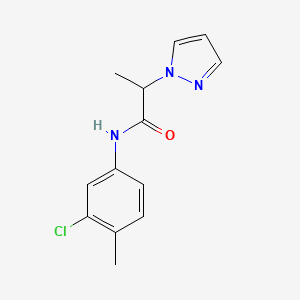
![N-(6-pyrazol-1-ylpyridin-3-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7494494.png)
